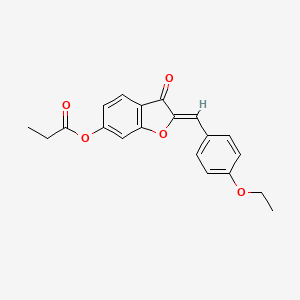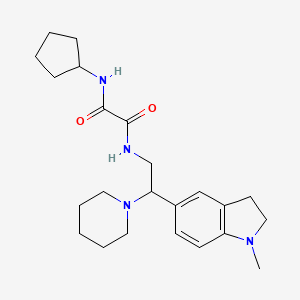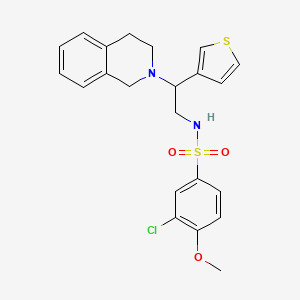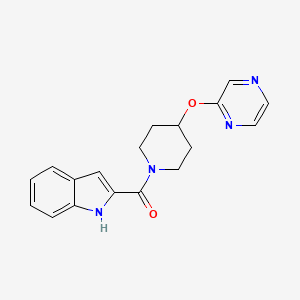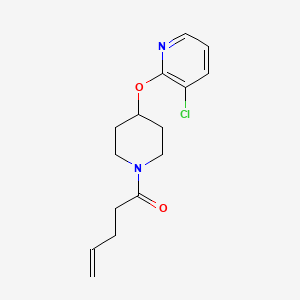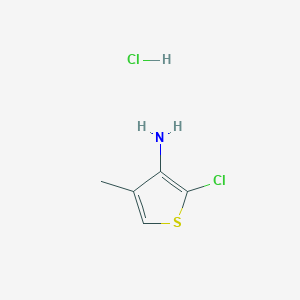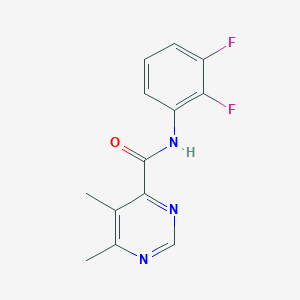
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer treatments.
作用机制
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of CDK7 by binding to a specific site on the enzyme. This binding prevents CDK7 from phosphorylating its downstream targets, which are involved in the regulation of gene expression. The inhibition of CDK7 by N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on CDK7, N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of other CDKs, including CDK9 and CDK12. These CDKs are also involved in the regulation of gene expression and are essential for the growth and survival of cancer cells. Inhibition of these CDKs by N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the downregulation of genes that are critical for cancer cell growth and survival.
实验室实验的优点和局限性
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages as a potential cancer therapy. It has shown potent anti-cancer activity in preclinical models and has the potential to be effective against a wide range of cancer types. N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide also has a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a low risk of toxicity. However, there are also limitations to the use of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. In addition, the compound is not yet approved for clinical use, which limits its availability for research purposes.
未来方向
There are several future directions for the study of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of combination therapies that include N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide and other anti-cancer agents. Combination therapy has been shown to be effective in the treatment of cancer and may enhance the anti-cancer activity of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another potential direction is the study of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in clinical trials. Clinical trials will provide valuable information on the safety and efficacy of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in humans and may lead to its approval as a cancer therapy. Finally, there is a need for further research on the mechanism of action of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. A better understanding of the molecular and cellular effects of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide will provide insights into its anti-cancer activity and may lead to the development of more effective cancer therapies.
合成方法
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several different compounds. The synthesis method is complex and requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.
科学研究应用
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by blocking the activity of a specific enzyme called CDK7. CDK7 is involved in the regulation of gene expression and is essential for the growth and survival of cancer cells. Inhibition of CDK7 by N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(2,3-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-10-5-3-4-9(14)11(10)15/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAJCBPXAHKODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C(=CC=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethoxypropyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2468779.png)
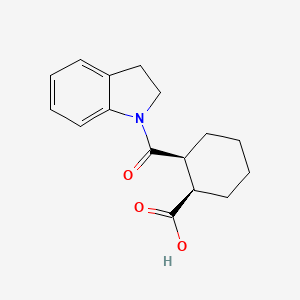
![2-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2468782.png)
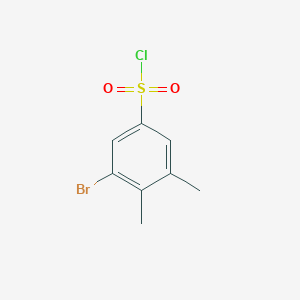
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2468786.png)
![3-{[3-[(4-methylpiperidino)carbonyl]-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2468787.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(cyclopentylamino)formamide](/img/structure/B2468788.png)
![1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B2468789.png)
